3-(Chloromethyl)-2-isopropylpyridine
Description
3-(Chloromethyl)-2-isopropylpyridine is a substituted pyridine derivative characterized by a chloromethyl group at the 3-position and an isopropyl group at the 2-position of the pyridine ring. The chloromethyl group confers reactivity for further functionalization, while the isopropyl substituent may influence steric effects and lipophilicity.
Properties
CAS No. |
194151-95-6 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-(chloromethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
JEHHTKBBTSITNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Chloromethyl Substituents
- 3-(Chloromethyl)pyridine-HCl (): Structure: Lacks the isopropyl group but shares the chloromethyl substituent at the 3-position. Toxicity: Exhibits high cytotoxicity in BALB/c-3T3 cells (LD₅₀ = 0.0756 mM) and is classified as a Level A carcinogen.
2.2. Pyridine Derivatives with Cycloalkyl Substituents
- 3-Chloro-2-cyclopropylpyridine ():
- Structure : Features a cyclopropyl group at the 2-position and a chlorine atom at the 3-position.
- Molecular Weight : 153.61 g/mol (lower than 3-(Chloromethyl)-2-isopropylpyridine due to the absence of the chloromethyl group).
- Synthesis : Reported with high purity (98% min) and distinct synthetic routes, emphasizing the role of cyclopropane ring formation.
- Key Difference : The cyclopropyl group introduces ring strain, which may enhance reactivity in certain reactions compared to the isopropyl group.
2.3. Substituted Pyridines with Functional Groups
- 3-Acetylpyridine ():
- Structure : Contains an acetyl group at the 3-position instead of chloromethyl.
- Physical Properties : Higher hydrophilicity (lower Log Kow) compared to chloromethyl derivatives, influencing bioavailability.
- Key Difference : The acetyl group is less reactive than chloromethyl, making 3-acetylpyridine more stable but less versatile for further chemical modifications.
Comparative Data Table
Key Research Findings
- Cyclopropyl substituents (as in 3-Chloro-2-cyclopropylpyridine) may enhance ring-opening reactivity in synthetic applications compared to isopropyl.
Toxicity Profile :
Synthetic Accessibility :
- Chloromethyl groups are typically introduced via Friedel-Crafts alkylation or nucleophilic substitution, while isopropyl groups may require Grignard or palladium-catalyzed coupling.
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